Home > Products > Screening Compounds P10802 > N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide
N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide - 774194-67-1

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide

Catalog Number: EVT-2973208
CAS Number: 774194-67-1
Molecular Formula: C18H21N3O
Molecular Weight: 295.386
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Anticancer Activity

  • Cytotoxic activity: These compounds have shown promising cytotoxic effects against various cancer cell lines, including lung carcinoma (A-549). []
  • Inhibition of cell proliferation: Some derivatives have demonstrated the ability to inhibit the proliferation of specific cancer cell lines. []

Antimicrobial Activity

  • Activity against opportunistic microorganisms: A quinazoline derivative containing the N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide moiety has been shown to exhibit antimicrobial activity against opportunistic microorganisms. []
  • Antibacterial and antifungal activity: Certain derivatives, particularly those incorporating a pyrimidine ring, have demonstrated moderate antimicrobial activity against bacterial and fungal strains. []
Applications
  • Fungicidal activity: Derivatives incorporating pyrimidine and pyridine rings have shown promising fungicidal activity, particularly against S. sclerotiorum. []
  • Potential use in neurological disorders: Certain structural analogs have been investigated as potential antagonists of the muscarinic M4 receptor for treating neurological diseases like Alzheimer's disease and Parkinson's disease. []

3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide

Compound Description: This compound is an indazole derivative that has been investigated for its antitumor activity. [] It showed inhibitory effects on the proliferation of several cancer cell lines. []

3-[2-Oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3H)-one (VMA-10-21)

Compound Description: VMA-10-21 is a quinazoline derivative exhibiting promising antimicrobial activity against opportunistic microorganisms. [] Despite its low toxicity profile, some changes in hematological and biochemical parameters were observed in rats at high doses, suggesting potential risks to the hematopoietic and hepatobiliary systems. []

2-oxo-2-(arylamino) ethyl 4-phenylpiperazine-1-carbodithioates

Compound Description: This series of N-acetamide derivatives of phenyl piperazine, incorporating a di-thio-carbamate moiety, were designed as potential anticancer agents based on the established pharmacological significance of the piperazine framework. [] Cytotoxic evaluation against lung carcinoma A-549 cells revealed moderate to excellent potency for these derivatives. []

4-Bromobenzyl (Z)-N′-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate

Compound Description: This compound is a structurally related analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide, characterized by its crystal structure determined through X-ray diffraction. []

N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide

Compound Description: This compound represents another structurally related analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide. Its crystal structure has been determined through X-ray diffraction, providing valuable insights into its three-dimensional conformation. []

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine

Compound Description: This pyrimidine derivative serves as a structural analog of N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide. Notably, it exhibits distinct conformational features in its crystal structure, highlighting the influence of substituents on molecular geometry. []

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 represents a highly potent and selective type II irreversible inhibitor of the bone marrow kinase in the X chromosome (BMX) kinase, demonstrating an IC50 of 11 nM. [] It achieves its inhibitory action by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. [] This compound exhibits high selectivity for BMX, with a selectivity score (S(1)) of 0.01 against 468 kinases/mutants and at least 40-fold selectivity over BTK kinase. []

N-(2-methylphenyl)-3-phenyl-1,6-dihydro-1,2,4,5-tetrazine-1-carboxamide

Compound Description: This compound is a tetrazine derivative with a distinct boat conformation in its central ring, as revealed by its crystal structure analysis. [, ]

N-[(1E)-Amino[3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methylene]-1H-imidazole-1-carboxamide.

Compound Description: This molecule, an N-carbonylimidazole derivative of pyrazoline-1-carboximidamide, exhibits distinct structural features. Its pyrazoline ring adopts a flat-envelope conformation with the substituted phenyl ring positioned perpendicular to its mean plane. [] Both potential hydrogen-bond donors participate in intramolecular hydrogen-bonding interactions. []

4-Methyl-N-(2-methylphenyl)benzenesulfonamide

Compound Description: This simple benzenesulfonamide derivative has a defined crystal structure where the aromatic rings are twisted with respect to each other. []

4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]-methoxybenzoic acid (D01-4582)

Compound Description: D01-4582, an α4β1 integrin antagonist, exhibits significant pharmacokinetic variability among different strains of Sprague-Dawley rats and beagles. [, ] This variability is attributed to differences in binding affinity to albumin, a plasma protein, caused by genetic polymorphisms in the albumin gene. [, ] Specific amino acid changes in albumin, particularly V238L and T293I, are associated with reduced binding affinity for D01-4582. []

4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine hydrogen chloride (AC-42)

Compound Description: AC-42 is a selective allosteric agonist of the muscarinic M1 receptor. [] Unlike orthosteric agonists, AC-42 binds to a topographically distinct site on the M1 receptor, inducing conformational changes that result in receptor activation. [] This allosteric mechanism is supported by the curvilinear Schild regression observed with antagonists like atropine, indicating a negative allosteric interaction. [] Additionally, both AC-42 and the prototypical allosteric modulator gallamine only partially inhibit specific [3H]N-methylscopolamine ([3H]NMS) binding, further confirming their allosteric mode of action. []

1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline (AU-006)

Compound Description: AU-006, a novel acylquinoline derivative, has shown potent anti-ulcer effects in experimental models. [] Its protective action is attributed to its ability to inhibit gastric acid secretion. [] Notably, AU-006's efficacy is independent of nitric oxide production or mucus secretion, suggesting a distinct mechanism of action compared to other anti-ulcer agents. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

Compound Description: This indazole-based compound exhibits potent inhibitory effects on the proliferation of various cancer cell lines. [] Its detailed crystal structure has been elucidated, providing valuable insights into its three-dimensional conformation and potential interactions with biological targets. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: This series of compounds, designed based on the fungicide boscalid, targets succinate dehydrogenase (SDH) as a potential mechanism for fungicidal activity. [] These compounds exhibited promising results against S. sclerotiorum and some activity against B. cinerea. [] Molecular docking studies revealed key interactions between these compounds and the SDH enzyme. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825)

Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor discovered through structure-activity relationship studies starting from a 2-aminothiazole template. [, , ] It exhibits nanomolar to subnanomolar potency against various Src family kinases, including Lck and Abl. [] Molecular modeling and crystal structure analysis have provided insights into its binding mode with these kinases. [] Dasatinib has demonstrated oral efficacy in preclinical models of inflammation and arthritis, as well as in clinical trials for chronic myelogenous leukemia. [, , ]

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent and selective antagonist of the human calcitonin gene-related peptide (CGRP) receptor, developed for the treatment of migraine. [] It exhibits outstanding potency, a favorable predicted toxicology profile, and remarkable aqueous solubility. [] BMS-694153 shows promising intranasal bioavailability and dose-dependent activity in migraine models. []

(2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide (Casopitant)

Compound Description: Developed as part of a drug discovery program at GlaxoSmithKline, casopitant emerged as a potent and selective neurokinin 1 (NK1) receptor antagonist. [] Casopitant exhibits excellent pharmacokinetic and pharmacodynamic properties in vivo. [] This compound advanced to clinical studies for the treatment of major depression disorders. []

2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant)

Compound Description: Vestipitant emerged from a research program aimed at discovering novel drug-like NK1 receptor antagonists. [] The compound exhibits high potency and selectivity for the NK1 receptor, coupled with a desirable pharmacokinetic profile. [] These favorable attributes led to its selection as a drug candidate. []

1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)-propionyl]piperazine

Compound Description: This compound is a potent and selective melanocortin-4 receptor antagonist, designed and synthesized as a potential therapeutic agent for cachexia. [] Its key features include high water solubility, favorable metabolic profiles, good oral bioavailability, and the ability to promote food intake in tumor-bearing mice. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Developed as a topical ocular therapy for neovascular age-related macular degeneration, acrizanib acts as a small-molecule VEGFR-2 inhibitor. [] The compound demonstrates significant potency and efficacy in rodent models of choroidal neovascularization (CNV). [] Acrizanib exhibits limited systemic exposure after topical ocular administration and possesses favorable pharmacokinetic properties in rabbit ocular models. []

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor with potential for treating chronic myeloid leukemia. [] It exhibits potent activity against BCR-ABL (IC50 = 70 nM) and displays high selectivity (S score (1) = 0.02). [] CHMFL-ABL-053 effectively inhibits the proliferation of CML cell lines and shows promising pharmacokinetic properties in rats. [] Preclinical safety evaluations are currently underway. []

N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)

Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor identified as a potent antitumor agent in preclinical assays. [] It exhibits potent inhibitory activity against both Src and Abl kinases and demonstrates excellent antiproliferative activity against various hematological and solid tumor cell lines. [] BMS-354825 shows oral activity in a K562 xenograft model of chronic myelogenous leukemia (CML), inducing complete tumor regressions with low toxicity. []

N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine

Compound Description: This compound demonstrated neuroprotective effects in a cellular model of oxygen-glucose deprivation and reoxygenation-induced cerebral ischemia-reperfusion injury. [] It was found to mitigate cellular apoptosis by modulating microRNA expression, specifically by decreasing miR-27a-5p and increasing miR-29b-3p levels. [] Furthermore, this compound influenced the expression of Bach1, a target gene of miR-27a-5p, and its downstream signaling pathway. []

4,5-Dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide

Compound Description: This compound is a pyrazoline derivative formed unexpectedly during the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine. [] The pyrazoline ring adopts a flat-envelope conformation, with the substituted phenyl ring nearly perpendicular to the heterocycle. []

5-(Benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives

Compound Description: A series of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives were synthesized and characterized using various spectroscopic techniques. [] These compounds were subsequently screened for their in vitro antibacterial activity against a panel of pathogenic microorganisms, including both Gram-negative (E. coli, P. vulgaris, and S. typhi) and Gram-positive (S. aureus) strains. [] The results of these assays were compared with the standard antibiotic chloramphenicol to assess their potential as antibacterial agents. []

N-[2-(1-benzylpipéridin-4-yl)éthyl]-4-(pyrazin-2-yl)-pipérazine-1-carboxamide

Compound Description: This compound and its related analogs act as muscarinic receptor antagonists, particularly targeting the M4 subtype. [] This class of compounds shows promise for treating neurological diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. []

2–(2–Hydroxy–3–methoxyphenyl)–1–(4–methylphenyl)–4, 5–diphenyl–1H–imidazole

Compound Description: This substituted imidazole derivative was synthesized using multicomponent reactions and its structure was determined through various analytical techniques, including single-crystal X-ray diffraction. [] The compound exhibits intramolecular hydrogen bonding interactions (O‒H···N and C‒H···N) and intermolecular interactions (C‒H···O), influencing its crystal packing and potentially its physicochemical properties. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (1) and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2)

Compound Description: These two pyrazoline derivatives were synthesized and characterized by various spectroscopic techniques, including single-crystal X-ray diffraction. [] Analysis of their crystal structures revealed that compound 1 is stabilized by N–H…O hydrogen bonds and weak N–H…N, N–H…F, and C–H…F intermolecular interactions. [] In contrast, compound 2 only exhibits weak N–H…F and N–H…S intermolecular interactions. []

Properties

CAS Number

774194-67-1

Product Name

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide

IUPAC Name

N-(2-methylphenyl)-4-phenylpiperazine-1-carboxamide

Molecular Formula

C18H21N3O

Molecular Weight

295.386

InChI

InChI=1S/C18H21N3O/c1-15-7-5-6-10-17(15)19-18(22)21-13-11-20(12-14-21)16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22)

InChI Key

HQRSHCKLBGFOOE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.